N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide
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Overview
Description
“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” is a synthetic organic compound that features both imidazole and indole functional groups These groups are known for their biological activity and are often found in pharmaceuticals and bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Derivative: Starting with an imidazole precursor, the ethoxyethyl chain can be introduced through nucleophilic substitution reactions.
Indole Functionalization: The indole moiety can be synthesized separately and then coupled with the imidazole derivative using amide bond formation techniques.
Final Coupling: The final step involves coupling the two functionalized intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.
Substitution: The imidazole and indole rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the imidazole or indole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound’s imidazole and indole groups suggest potential activity as enzyme inhibitors or receptor modulators. It could be studied for its effects on various biological pathways.
Medicine
In medicinal chemistry, “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole and indole groups can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-imidazol-1-yl)ethyl)-2-(1H-indol-1-yl)acetamide
- N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-pyrrol-1-yl)acetamide
- N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-benzimidazol-1-yl)acetamide
Uniqueness
Compared to similar compounds, “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” stands out due to its specific combination of imidazole and indole groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(13-21-8-5-15-3-1-2-4-16(15)21)19-7-11-23-12-10-20-9-6-18-14-20/h1-6,8-9,14H,7,10-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOLEYIWPBYCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCOCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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